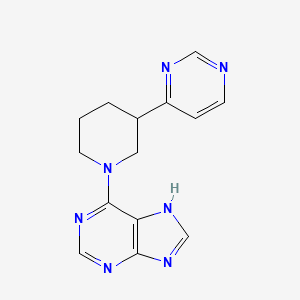
6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine, also known as PDP, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry. It has been studied for its potential applications in the treatment of various diseases, including cancer and inflammation.
作用機序
The mechanism of action of 6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine involves the inhibition of the enzyme PIM1 kinase. PIM1 kinase is a serine/threonine kinase that is overexpressed in many types of cancer and is involved in the regulation of cell proliferation and survival. By inhibiting PIM1 kinase, this compound can prevent the growth and survival of cancer cells. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
In addition to its effects on cancer and inflammation, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme CDK2, which is involved in the regulation of the cell cycle. This compound has also been shown to inhibit the uptake of glucose in cancer cells, which is important for their survival and growth.
実験室実験の利点と制限
One advantage of using 6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine in lab experiments is its specificity for PIM1 kinase. This allows researchers to study the effects of PIM1 kinase inhibition without affecting other signaling pathways. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine. One direction is the development of more potent and selective PIM1 kinase inhibitors. Another direction is the investigation of the effects of this compound on other signaling pathways, such as the PI3K/Akt/mTOR pathway. Additionally, the development of this compound analogs with improved solubility and pharmacokinetic properties could lead to the development of more effective cancer and inflammation therapies.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promise in the treatment of cancer and inflammation. Its specificity for PIM1 kinase and inhibition of the NF-κB signaling pathway make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine has been reported in several studies. One of the most commonly used methods involves the reaction of 6-chloropurine with 3-pyrimidin-4-ylpiperidine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, resulting in the formation of this compound. Other methods, such as the Buchwald-Hartwig coupling reaction and the Sonogashira coupling reaction, have also been used to synthesize this compound.
科学的研究の応用
6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine has been extensively studied for its potential applications in the treatment of cancer and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
特性
IUPAC Name |
6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7/c1-2-10(11-3-4-15-7-16-11)6-21(5-1)14-12-13(18-8-17-12)19-9-20-14/h3-4,7-10H,1-2,5-6H2,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGRDFIOCURLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2NC=N3)C4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2S,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B7358600.png)
![2-[4-[(2-Aminopyridin-4-yl)methyl]morpholin-3-yl]cyclopentan-1-ol](/img/structure/B7358604.png)
![1-[(2R,4S)-4-hydroxy-2-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7358609.png)
![2-[(2S,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile](/img/structure/B7358610.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoacetamide](/img/structure/B7358616.png)
![2-fluoro-6-[(2S,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B7358623.png)
![[(2S,4R)-4-methoxy-1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyrrolidin-2-yl]methanol](/img/structure/B7358631.png)
![[1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzimidazol-2-yl]methanol](/img/structure/B7358650.png)
![2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B7358662.png)
![5-[(2S,4R)-4-methoxy-1-(1H-pyrazol-5-ylmethyl)pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7358668.png)
![4-((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)oxy)-N-methylpicolinamide](/img/structure/B7358679.png)
![2-[acetyl-[[4-(1H-indazole-4-carbonyl)morpholin-2-yl]methyl]amino]acetic acid](/img/structure/B7358690.png)
![2-[3-(Trifluoromethyl)pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane](/img/structure/B7358698.png)
![1-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-3-[4-(oxan-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B7358705.png)